diisopropyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diisopropyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex heterocyclic compound featuring a 1,4-dihydropyridine (DHP) core substituted with a pyrazole-furyl moiety and isopropyl ester groups. The DHP scaffold is known for its pharmacological relevance, particularly in calcium channel modulation, though the bioactivity of this specific derivative remains underexplored in publicly available literature. Its structural complexity arises from the fusion of aromatic (phenyl, furyl) and non-aromatic (DHP) systems, which may influence conformational stability and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C28H31N3O5 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
dipropan-2-yl 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H31N3O5/c1-16(2)35-27(32)23-18(5)29-19(6)24(28(33)36-17(3)4)25(23)21-15-31(20-11-8-7-9-12-20)30-26(21)22-13-10-14-34-22/h7-17,25,29H,1-6H3 |
InChI Key |
RWQLJMNLKDYGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.
Furan Ring Introduction: The furan ring is introduced via a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Pyridine Ring Formation: The pyridine ring is formed through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Esterification: The final step involves esterification to introduce the diisopropyl ester groups. This can be done by reacting the carboxylic acid derivative of the compound with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups and the pyrazole ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, diisopropyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its multi-functional structure allows it to interact with multiple biological pathways, making it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure provides opportunities for creating materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of diisopropyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the DihydroPyridine Family
The compound shares structural motifs with other DHP derivatives, such as diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (CAS 312314-38-8, ). Key differences include:
- Electronic Modulation : The methoxy group in the bromo-methoxyphenyl analogue enhances electron donation compared to the furyl group, which may influence redox behavior or binding affinity in biological systems.
Pyrazole-Containing Analogues
Pyrazole derivatives, such as those reported in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ), highlight the role of substituents on pyrazole rings:
- Aromatic vs. Aliphatic Substituents : The presence of a 2-furyl group in the target compound introduces a heteroaromatic system, contrasting with fluorophenyl or bromophenyl groups in analogues. Furyl’s oxygen atom may participate in hydrogen bonding, affecting crystal packing .
- Conformational Flexibility : The dihydro-pyridine core in the target compound introduces puckering dynamics (as per Cremer-Pople parameters in ), unlike fully planar pyrazoline derivatives.
Data Table: Comparative Analysis of Structural Analogues
Research Findings and Implications
Crystallographic and Conformational Insights
- Ring Puckering: The DHP core’s puckering (described by Cremer-Pople coordinates in ) may influence molecular packing and stability. For example, substituents like the 2-furyl group could enforce non-planar conformations, affecting intermolecular interactions .
- Hydrogen Bonding : The furyl oxygen and ester carbonyl groups may participate in hydrogen-bonding networks, as observed in similar pyrazole-DHP hybrids (). This contrasts with halogenated analogues (e.g., bromo-methoxyphenyl), where halogen bonds may dominate .
Biological Activity
Diisopropyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a diisopropyl ester group, a pyridine ring, and a pyrazole moiety substituted with a furyl and phenyl group. Its molecular formula is C28H31N3O5 with a molecular weight of 588.6 g/mol. The intricate structure contributes to its unique chemical properties and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C28H31N3O5 |
| Molecular Weight | 588.6 g/mol |
| Key Functional Groups | Diisopropyl ester, pyridine, pyrazole |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that compounds within the pyrazole class often demonstrate activity against various bacterial strains and fungi. For instance, related pyrazole derivatives have shown significant inhibition against Bacillus subtilis and E. coli at concentrations as low as 40 µg/mL .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have indicated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds structurally similar to this compound have demonstrated up to 85% inhibition of TNF-α at specific concentrations .
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors that are crucial in various disease pathways. The mechanism may include:
- Enzyme Inhibition : Similar compounds have been found to act as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
- Cytokine Modulation : By inhibiting the production of inflammatory cytokines, the compound could potentially mitigate inflammatory responses.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study reported that related pyrazole derivatives exhibited effective antimicrobial activity against multiple strains of bacteria and fungi, suggesting a similar potential for the compound .
- Anti-inflammatory Activity : In vitro studies demonstrated significant inhibition of inflammatory markers by structurally related compounds at comparable concentrations to established anti-inflammatory drugs like diclofenac .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
